4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
Description
Historical Context and Evolution of Dihydrooxazole Research
The exploration of oxazole (B20620) chemistry dates back to the late 19th century, with early syntheses laying the groundwork for the field. A significant milestone in the synthesis of related oxazole compounds was the development of the van Leusen oxazole synthesis in 1972, which provided a versatile method for creating 5-substituted oxazoles. nih.gov Research into the partially saturated 4,5-dihydro-1,3-oxazole derivatives, or oxazolines, gained substantial momentum with the rise of asymmetric synthesis.
In the latter half of the 20th century, the demand for enantiomerically pure compounds, particularly for pharmaceutical applications, drove the development of new synthetic methods. Chiral oxazolines, often derived from readily available amino alcohols, emerged as highly effective chiral auxiliaries. Pioneering work by chemists like David A. Evans popularized the use of chiral oxazolidinones (a related class of compounds) in stereoselective reactions such as aldol (B89426), alkylation, and Diels-Alder reactions, which in turn spurred broader interest in the application of other chiral heterocycles like oxazolines. wikipedia.org The evolution of dihydrooxazole research has since expanded from their use as stoichiometric auxiliaries to their application as ligands in asymmetric catalysis, a more atom-economical approach.
Academic Significance of the 4,5-Dihydro-1,3-oxazole Ring System
The academic significance of the 4,5-dihydro-1,3-oxazole ring system is multifaceted, stemming from its utility in both asymmetric synthesis and medicinal chemistry.
Chiral Auxiliaries: Chiral oxazolines are widely used as auxiliaries to control the stereochemical outcome of reactions. By temporarily attaching an oxazoline (B21484) derived from a chiral amino alcohol to a substrate, chemists can direct the approach of reagents to one face of the molecule, leading to the formation of one enantiomer over the other. wikipedia.orgscielo.org.mx After the reaction, the auxiliary can be cleaved and recycled.
Ligands in Asymmetric Catalysis: Bidentate ligands containing two oxazoline rings, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)), are highly effective in a multitude of metal-catalyzed asymmetric reactions. These include cyclopropanation, hydrosilylation, and conjugate addition reactions. The stereochemical environment created by the metal-oxazoline complex is key to inducing high levels of enantioselectivity.
Synthetic Intermediates: The oxazoline ring can be considered a protected form of a carboxylic acid or an amino alcohol. It is stable to a variety of reagents but can be hydrolyzed under acidic or basic conditions to reveal the parent functional groups. This property makes them useful intermediates in the synthesis of complex molecules.
Biologically Active Molecules: The 4,5-dihydro-1,3-oxazole moiety is a structural component in a number of natural products that exhibit significant biological activity. mdpi.com This has made them attractive targets for total synthesis and has inspired the development of new drugs containing this ring system.
The versatility of the 4,5-dihydro-1,3-oxazole ring system is summarized in the table below:
| Application Area | Specific Use | Significance |
| Asymmetric Synthesis | Chiral Auxiliaries | Control stereochemistry in reactions like alkylations and aldol reactions. |
| Asymmetric Catalysis | Chiral Ligands (e.g., BOX, PyBOX) | Induce high enantioselectivity in metal-catalyzed reactions. |
| Organic Synthesis | Synthetic Intermediates | Serve as protecting groups for carboxylic acids and amino alcohols. |
| Medicinal Chemistry | Structural Motif | Found in various biologically active natural products and pharmaceuticals. |
Scope and Research Trajectory of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
While the broader class of 4,5-dihydro-1,3-oxazoles has been extensively studied, the specific research trajectory for this compound is less documented in readily available literature. However, its structural features suggest potential areas of research interest.
The presence of a benzyl (B1604629) group at the chiral C4 position, which can be derived from the natural amino acid phenylalanine, indicates its potential as a chiral director in asymmetric synthesis. The stereochemistry at this position is crucial for inducing chirality in subsequent reactions.
The 2-methoxy group is of particular interest. In the context of oxazolines, the 2-position is often part of a coordinating group in a ligand or is the site of reactivity. A 2-alkoxy substituent, such as the methoxy (B1213986) group in this compound, can influence the electronic properties of the ring and may serve as a precursor for other functional groups. For instance, 2-alkoxyoxazolines can be prepared from orthoesters and amino alcohols and can be valuable intermediates.
Given the common applications of related structures, the research scope for this compound would likely involve:
Synthesis and Characterization: Development of efficient synthetic routes to obtain this compound in high enantiomeric purity.
Application as a Chiral Ligand: Investigation of its ability to coordinate with various metals and catalyze asymmetric reactions. The combination of the chiral benzyl group and the coordinating methoxy and nitrogen atoms could make it an effective ligand.
Use as a Synthetic Intermediate: Exploration of its reactivity, particularly at the 2-position, to access more complex chiral molecules.
The research trajectory for this specific compound is likely to follow the established path of other chiral oxazolines: from its synthesis to its application in asymmetric transformations, contributing to the ever-expanding toolbox of the synthetic organic chemist.
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-methoxy-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-11-12-10(8-14-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBMGJKHLAFLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(CO1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Dihydro 1,3 Oxazole Scaffolds
Classical and Established Synthetic Routes to Dihydrooxazoles
Traditional methods for the formation of the dihydrooxazole ring have been widely employed and continue to be valuable tools in organic synthesis.
Condensation reactions are a cornerstone for the synthesis of 4,5-dihydro-1,3-oxazoles. These reactions typically involve the coupling of a β-amino alcohol with a carboxylic acid or its derivatives, such as esters or acid chlorides. The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the oxazoline (B21484) ring. Another common approach is the reaction of amino alcohols with nitriles under acidic conditions, known as the Pinner reaction, which proceeds via an imidate intermediate that subsequently cyclizes.
A notable example is the preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, which are synthesized by the catalytic cyclization of an N-benzoyl-aminoalkene compound. google.com This methodology highlights the versatility of condensation and cyclization strategies in accessing functionalized dihydrooxazoles.
Intramolecular cyclization reactions are fundamental to the formation of the 4,5-dihydro-1,3-oxazole ring. These reactions often start from precursors that already contain the necessary atoms for the heterocyclic ring. For instance, the cyclization of β-hydroxy amides, often promoted by dehydrating agents like thionyl chloride or Burgess reagent, is a direct route to oxazolines.
Another significant cyclization method is the reaction of epoxides with amides or nitriles. This approach takes advantage of the electrophilic nature of the epoxide ring, which, upon opening by a nucleophilic nitrogen atom, sets the stage for the subsequent ring closure to form the dihydrooxazole scaffold.
Advanced and Green Synthetic Approaches for 4,5-Dihydro-1,3-oxazoles
In recent years, there has been a significant drive towards the development of more efficient, selective, and environmentally benign synthetic methods. Transition metal catalysis has emerged as a powerful tool in this endeavor. strath.ac.uk
Transition metal catalysts offer mild reaction conditions, high functional group tolerance, and the ability to control stereochemistry, making them highly attractive for the synthesis of complex molecules containing the 4,5-dihydro-1,3-oxazole moiety. strath.ac.uk
Copper catalysts have been extensively used in the synthesis of oxazoles and their dihydro derivatives. organic-chemistry.org Copper(II) triflate has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. researchgate.net While this method directly yields oxazoles, modifications of starting materials and conditions can be adapted for dihydrooxazole synthesis. Copper-catalyzed oxidative cyclization of enamides also provides a route to oxazoles, demonstrating the utility of copper in facilitating C-H bond functionalization and subsequent ring formation. organic-chemistry.org Furthermore, a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via copper-catalyzed dual oxidation has been reported, showcasing the versatility of copper catalysis in heterocyclic synthesis. nih.gov
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Cu(II) Triflate | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | Good | researchgate.net |
| Copper Catalyst | Enamides | 2,5-Disubstituted Oxazoles | Good | organic-chemistry.org |
| Copper Catalyst | Arylacetic Acids, Hydrazides | 2,5-Disubstituted 1,3,4-Oxadiazoles | Good | nih.gov |
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of C-C and C-N bonds is well-documented. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, has been utilized for the functionalization of pre-formed oxazole (B20620) rings. researchgate.netignited.in For instance, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with various aryl and heteroaryl boronic acids in high yields. ignited.in This methodology allows for the introduction of diverse substituents onto the oxazole core.
While the Suzuki coupling is primarily used for the derivatization of the oxazole ring, palladium catalysts are also employed in the initial construction of the heterocyclic scaffold. Palladium-catalyzed cyclization of N-allyl amides is a known method for the synthesis of dihydrooxazoles. More recently, a convenient, ligand-free, Pd(OAc)2-catalyzed one-pot reaction has been developed for the synthesis of oxazolines from readily available acid chlorides and propargylamine. researchgate.net This method proceeds via an in situ sequential reaction.
| Catalyst | Reactants | Product | Key Transformation | Reference |
| Pd(PPh3)4 | 2-Aryl-4-trifloyloxazoles, Aryl/Heteroaryl Boronic Acids | Functionalized Oxazoles | Suzuki Coupling | ignited.in |
| Pd(OAc)2 | Acid Chlorides, Propargylamine | Oxazolines | 5-exo-dig Cyclization | researchgate.net |
Transition Metal-Catalyzed Syntheses
Gold-Catalyzed Processes
Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, particularly for constructing the aromatic 1,3-oxazole ring. These processes often involve the activation of alkynes or ynamides, followed by cycloaddition or annulation reactions. For instance, gold-catalyzed regioselective [3+2] cycloadditions of ynamides or alkynyl triazenes with 1,4,2-dioxazoles have been developed to produce highly functionalized oxazoles under mild conditions. nih.govrsc.org In these reactions, the dioxazole can act as an N-acyl nitrene equivalent, which, upon interaction with the gold-activated alkyne, generates a key α-imino gold-carbene intermediate that drives the cyclization. rsc.org
Another prominent gold-catalyzed strategy is the [2+2+1] annulation, which involves the reaction of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant like 8-methylquinoline (B175542) N-oxide. organic-chemistry.org This method efficiently assembles 2,5-disubstituted oxazoles. organic-chemistry.org Similarly, gold(I)-catalyzed cyclization of SF5-alkynes with nitriles has been reported for the synthesis of 4-SF5-oxazoles. researchgate.net
While these methodologies are highly effective for the synthesis of aromatic oxazoles, the literature from the provided search results does not detail specific gold-catalyzed processes for the direct synthesis of the saturated 4,5-dihydro-1,3-oxazole scaffold. The high efficiency of gold catalysts in promoting aromatization pathways may explain their predominant application in oxazole synthesis rather than its dihydro counterpart.
Microwave-Assisted Synthesis of Dihydrooxazole Derivatives
Microwave-assisted organic synthesis has gained traction for its ability to accelerate reaction rates, increase yields, and enhance product purity. This technology has been successfully applied to the synthesis of 4,5-dihydro-1,3-oxazole derivatives.
One notable method involves the [3+2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). By carefully controlling the amount of base (K3PO4) under microwave irradiation, it is possible to selectively synthesize diastereoselective 4,5-disubstituted dihydrooxazoles. Another approach describes the condensation of various heterocyclic aromatic nitriles with aminoalcohols under microwave irradiation, which proceeds efficiently to yield dihydrooxazole derivatives. This latter method can also be performed under solvent-free conditions, highlighting its alignment with green chemistry principles.
A microwave-assisted van Leusen synthesis has also been reported, yielding 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles through the cycloaddition of TosMIC with imines or aldehydes. nih.gov These methods demonstrate the versatility of microwave irradiation in rapidly accessing the dihydrooxazole core.
| Reactants | Key Reagents/Conditions | Product Type | Yield |
|---|---|---|---|
| Aryl-aldehyde, TosMIC | K₃PO₄ (1 equiv), Microwave (60°C, 280 W), 8 min | 4,5-disubstituted dihydrooxazoles | Up to 94% |
| Aromatic nitriles, Aminoalcohols | Microwave irradiation, Solvent-free | Dihydrooxazole derivatives | Quantitative |
| Aldehydes/Imines, TosMIC | Microwave irradiation | 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles | High |
Multi-Component Reactions (MCRs) for Dihydrooxazole Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency in building molecular complexity. They offer significant advantages in terms of step economy and the rapid generation of compound libraries.
A novel multi-component reaction has been developed that, while not yielding a stable dihydrooxazole as the final product, proceeds through a crucial zwitterionic dihydrooxazole intermediate. This four-component reaction involves the addition of a Grignard reagent to an o-OBoc salicylaldehyde (B1680747) in the presence of a 4,5-dihydrooxazole, followed by an aqueous workup. The reaction joins the four components—salicylaldehyde, Grignard reagent, dihydrooxazole, and water—in a single pot to produce an assortment of N-amino-benzylated phenols. The proposed mechanism involves the formation of a highly reactive ortho-quinone methide (o-QM), which is then trapped by the nucleophilic nitrogen of the dihydrooxazole ring. This forms an unusual zwitterionic intermediate that is stable at room temperature before undergoing further reactions upon workup.
Solvent-Free Synthetic Methodologies
The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce environmental impact and simplify purification processes. The synthesis of dihydrooxazole derivatives has been successfully achieved under such conditions. As mentioned previously, the condensation of heterocyclic aromatic nitriles with aminoalcohols can be performed under microwave irradiation without any solvent, providing the corresponding dihydrooxazoles in quantitative yields. This approach is not only environmentally benign but also highly efficient, with reaction times often being less than 20 minutes.
Stereoselective Synthesis of Chiral 4,5-Dihydro-1,3-oxazole Systems
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Stereoselective synthesis of chiral 4,5-dihydro-1,3-oxazoles often relies on the use of chiral auxiliaries to control the formation of new stereocenters.
Applications of Chiral Auxiliaries in Dihydrooxazole Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. researchgate.net
One of the most widely used classes of chiral auxiliaries is the Evans' oxazolidinones, which are typically derived from readily available amino acids. wikipedia.orgnih.gov These auxiliaries are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol (B89426) condensations. researchgate.net In a typical application, a carboxylic acid derivative is first coupled to the nitrogen atom of the chiral oxazolidinone to form an N-acyl imide. santiago-lab.com The bulky substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) then sterically shields one face of the corresponding enolate, forcing an incoming electrophile to attack from the opposite, less hindered face with high diastereoselectivity. santiago-lab.com
This powerful methodology can be applied to the synthesis of chiral 4,5-dihydro-1,3-oxazole systems. For example, a chiral center at the C4 position, such as the benzyl group in the target compound, could be installed via an asymmetric alkylation reaction on a suitable precursor controlled by an Evans auxiliary. Following the stereoselective alkylation, the auxiliary would be cleaved, and the resulting chiral intermediate could then be cyclized to form the desired enantiomerically enriched 4-benzyl-4,5-dihydro-1,3-oxazole derivative. This approach allows for the precise construction of chiral building blocks that are essential for the synthesis of complex, biologically active molecules. researchgate.net
| Chiral Auxiliary Class | Typical Precursor | Key Applications | Stereochemical Control Mechanism |
|---|---|---|---|
| Evans' Oxazolidinones | Amino acids (e.g., Phenylalanine, Valine) | Asymmetric alkylations, aldol reactions, Diels-Alder reactions | Steric hindrance from substituents at C4 and C5 directs electrophilic attack on the enolate |
| Camphorsultam (Oppolzer's sultam) | Camphor | Asymmetric alkylations, aldol reactions | Steric shielding of one face of the attached acyl group |
| Pseudoephedrine Amides | Pseudoephedrine | Asymmetric alkylation of α-protons | Steric direction from the methyl group and chelation control involving the hydroxyl group |
Asymmetric Catalysis in Dihydrooxazole Formation
The stereocontrolled synthesis of 4,5-dihydro-1,3-oxazoles is of significant importance, particularly for their application as chiral ligands. Asymmetric catalysis provides an efficient pathway to enantiomerically enriched dihydrooxazoles, primarily through two strategic approaches: catalyst-controlled and substrate-controlled reactions.
In catalyst-controlled methods, a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, is employed to induce enantioselectivity in the cyclization of an achiral or racemic substrate. Various catalytic systems have been explored for related heterocyclic syntheses, including those based on palladium, copper, nickel, and iridium. researchgate.netresearchgate.net For instance, Ni(II)-N,N'-dioxide complexes have been successfully used in asymmetric hetero-ene reactions of 5-methyleneoxazolines to prepare chiral 2,5-disubstituted oxazole derivatives. researchgate.net Similarly, chiral Brønsted acids and bases are known to catalyze a variety of asymmetric transformations, creating complex hydrogen-bonding networks that can control the stereochemical outcome of a reaction. frontiersin.org
The alternative and more common approach for structures like 4-benzyl-4,5-dihydro-1,3-oxazole is substrate-controlled synthesis. This strategy relies on the use of an enantiomerically pure starting material that already contains the desired stereocenter. mdpi.com The chirality is then transferred from the starting material to the product during the cyclization step. Amino alcohols derived from the chiral pool, such as those obtained from natural amino acids, are ideal precursors for this purpose. nih.govnih.gov
Table 1: Approaches in Asymmetric Catalysis for Dihydrooxazole Synthesis
| Catalysis Type | Description | Example Catalyst/Precursor |
|---|---|---|
| Catalyst-Controlled | A chiral catalyst induces enantioselectivity in the reaction of achiral or racemic substrates. | Chiral metal-ligand complexes (e.g., Pd, Ni, Cu-based), Chiral Brønsted acids. researchgate.netfrontiersin.org |
| Substrate-Controlled | An enantiomerically pure starting material transfers its stereochemistry to the final product. | Chiral amino alcohols derived from natural amino acids (e.g., L-Phenylalaninol). nih.govmdpi.com |
Synthesis of Substituted 4,5-Dihydro-1,3-oxazole Derivatives
The synthesis of specifically substituted dihydrooxazoles, such as 4-benzyl-2-methoxy-4,5-dihydro-1,3-oxazole, requires regioselective methods for introducing functional groups at the C2 and C4 positions of the heterocyclic ring. The strategies typically involve the careful selection of starting materials that contain the pre-installed moieties or the use of cyclization reagents that deliver the desired substituent.
Strategies for Introducing the 4-Benzyl Moiety
The introduction of a benzyl group at the C4 position of the dihydrooxazole ring is most directly and commonly achieved through a substrate-controlled approach. The precursor of choice is typically an optically active β-amino alcohol that already contains the benzyl substituent at the appropriate stereocenter.
The natural amino acid L-phenylalanine is the most common starting material for obtaining the (S)-4-benzyl-4,5-dihydro-1,3-oxazole scaffold. farmaciajournal.comfarmaciajournal.com Phenylalanine can be reduced to the corresponding chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol, also known as L-phenylalaninol. This amino alcohol serves as a versatile building block. nih.gov The cyclization of this precursor directly installs the benzyl group at the C4 position while retaining the original stereochemistry of the amino acid. nih.govfarmaciajournal.com This method is foundational in the synthesis of numerous 4-benzyl-1,3-oxazole and oxazolone (B7731731) derivatives. farmaciajournal.comfarmaciajournal.com
The general synthetic pathway involves the reaction of the amino alcohol with a suitable reagent to form the C2 and N3 atoms of the ring. The most common method for forming the dihydrooxazole ring from a β-hydroxy amide is through dehydrative cyclization. mdpi.com
Table 2: Precursor Strategy for C4-Benzyl Group Incorporation
| Precursor Molecule | Origin | Resulting Moiety in Product |
|---|---|---|
| L-Phenylalanine | Natural Chiral Pool | (S)-4-Benzyl group |
| L-Phenylalaninol | Reduction of L-Phenylalanine | (S)-4-Benzyl group |
| N-Acyl Phenylalanine | Acylation of Phenylalanine | (S)-4-Benzyl group farmaciajournal.comfarmaciajournal.com |
Methodologies for Incorporating the 2-Methoxy Group
The methoxy (B1213986) group at the C2 position of the dihydrooxazole ring defines it as a cyclic orthoester derivative or imidate ester. Its incorporation can be achieved through several cyclization strategies starting from the corresponding β-amino alcohol, such as L-phenylalaninol.
One effective method involves the reaction of the amino alcohol with an orthoester, such as trimethyl orthoformate , under acid catalysis. This reaction forms the dihydrooxazole ring and installs the methoxy group at the C2 position in a single step.
Another established route is through the formation of an intermediate N-(2-hydroxyethyl)amide followed by cyclization. mdpi.com For a 2-methoxy substituent, this could involve reaction with a reagent like methyl cyanate (B1221674) or a similar one-carbon electrophile that can subsequently be converted to the methoxy group.
A versatile, albeit multi-step, approach proceeds through a 2-thioxo-oxazolidine intermediate. The amino alcohol (L-phenylalaninol) is first treated with carbon disulfide or thiophosgene (B130339) to form the cyclic thiourea. This intermediate can then be S-methylated to create a 2-(methylthio)dihydrooxazole, which is a reactive precursor. Subsequent substitution of the methylthio group with sodium methoxide (B1231860) furnishes the desired 2-methoxy-4,5-dihydro-1,3-oxazole.
Table 3: Synthetic Methods for the 2-Methoxy Group
| Method | Reagents | Description |
|---|---|---|
| Orthoester Cyclization | Trimethyl orthoformate, Acid catalyst | Direct, one-step cyclization of the amino alcohol to form the 2-methoxy substituted ring. |
| Cyanate Cyclization | Methyl cyanate | Reaction of the amino alcohol with a cyanate provides the C2-methoxy and nitrogen components. |
| From 2-Thione Intermediate | 1. CS₂ or CSCl₂ 2. MeI 3. NaOMe | A multi-step route involving formation of a thione, S-methylation, and substitution with methoxide. |
Chemical Reactivity and Transformation of 4,5 Dihydro 1,3 Oxazole Derivatives
Ring-Opening Reactions of 4,5-Dihydro-1,3-oxazoles
The stability of the dihydrooxazole ring can be overcome under various conditions, leading to valuable chemical intermediates. Ring-opening reactions can be initiated by acids, nucleophiles, or thermal energy, each following distinct mechanistic pathways.
Under acidic conditions, 4,5-dihydro-1,3-oxazoles undergo hydrolytic cleavage. The reaction is initiated by the protonation of the imine nitrogen atom, which activates the C2 carbon for nucleophilic attack. Subsequent attack by water leads to a tetrahedral intermediate, which collapses to yield a ring-opened amino ester. This hydrolysis is a fundamental reaction of the dihydrooxazole moiety. rsc.org
Furthermore, the interaction with electrophilic reagents can instigate a cationic ring-opening polymerization. nih.gov In this process, an electrophile attacks the nitrogen atom, forming a reactive oxazolinium cation. This cation can then be attacked by the nitrogen atom of another dihydrooxazole molecule, propagating a polymer chain. This process is thermodynamically driven toward the formation of polyamides. nih.gov
The 4,5-dihydro-1,3-oxazole ring can also be opened through reactions initiated by nucleophiles. In a notable example, the sp² nitrogen atom of dihydrooxazole derivatives can act as a nucleophile, attacking external electrophiles. A multi-component reaction has been described where various 4,5-dihydrooxazoles add to ortho-quinone methides (o-QMs), which are generated in situ. nih.gov
This process involves the nucleophilic attack of the dihydrooxazole nitrogen onto the o-QM, forming a zwitterionic intermediate. This intermediate is stable at room temperature but undergoes regioselective ring opening upon the addition of water during aqueous workup. nih.gov For instance, when 2-methoxy-4,5-dihydrooxazole was used in this reaction, the subsequent hydrolytic workup resulted in the formation of an oxazolidinone (54% yield) and a carbamate (B1207046) (19% yield), both products of ring scission. nih.gov
The general mechanism is outlined below:
Nucleophilic Attack: The nitrogen atom of the dihydrooxazole attacks the electrophilic carbon of the o-QM.
Intermediate Formation: A zwitterionic intermediate is formed.
Hydrolytic Cleavage: Aqueous workup introduces a nucleophile (water) that attacks the C2 position of the dihydrooxazolium ring, leading to cleavage and formation of N-amino-benzylated phenol (B47542) products. nih.gov
The following table summarizes representative substrates and products from this multi-component ring-opening reaction.
| Dihydrooxazole Derivative | Grignard Reagent | Salicylaldehyde (B1680747) Derivative | Major Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methyl-4,5-dihydrooxazole | PhMgCl | o-OBoc-salicylaldehyde | N-amino-benzylated phenol | 79 | nih.gov |
| 2-Phenyl-4,5-dihydrooxazole | MeMgCl | o-OBoc-salicylaldehyde | N-amino-benzylated phenol | 71 | nih.gov |
| 2-Methoxy-4,5-dihydrooxazole | MeMgCl | o-OBoc-salicylaldehyde | Oxazolidinone | 54 | nih.gov |
The 4,5-dihydro-1,3-oxazole ring is generally considered thermally stable. Simple, non-concerted thermal rearrangements that lead to ring transformation without the involvement of other reagents are not commonly reported in the literature. Its transformations under thermal conditions are typically associated with pericyclic reactions, such as cycloreversions, which are the reverse of cycloaddition reactions.
Cycloaddition Reactions Involving Dihydrooxazoles
Cycloaddition reactions provide a powerful method for constructing new ring systems. Dihydrooxazoles can participate in these reactions either by being transformed into a reactive dipole or by acting as a dipolarophile.
The 4,5-dihydro-1,3-oxazole scaffold can be elaborated to generate a 1,3-dipole for use in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.org Research has shown that a 2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide can be generated from a 4-nitromethyl derivative. rsc.org This N-oxide is a reactive 1,3-dipole that readily undergoes cycloaddition with dipolarophiles. rsc.org
For example, its reaction with styrene (B11656) afforded a mixture of two diastereoisomeric dihydroisoxazoles in a combined 55:45 ratio. rsc.org This reaction demonstrates a pathway where the dihydrooxazole core serves as a precursor to a 1,3-dipole, which then forms a new five-membered ring. rsc.org
In a related transformation observed with aromatic oxazoles, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (B109619) did not yield a standard Diels-Alder adduct. Instead, it produced a formal [3+2] cycloadduct through a zwitterionic mechanism involving the opening of the oxazole (B20620) ring. rsc.org
The endocyclic C=N bond of the 4,5-dihydro-1,3-oxazole ring allows it to function as a 2π component (a dipolarophile) in cycloaddition reactions with 1,3-dipoles. This reactivity is characteristic of imines and enables the synthesis of more complex heterocyclic systems.
Conversely, while aromatic oxazoles are known to function as dienes in [4+2] cycloadditions (Diels-Alder reactions), the 4,5-dihydro-1,3-oxazole ring lacks the requisite conjugated diene system for this transformation. researchgate.netwikipedia.org The Diels-Alder reactivity of oxazoles is a key step in the synthesis of pyridines and furans. researchgate.net This reactivity can be enhanced by using Brønsted or Lewis acids, which activate the oxazole by coordinating to the nitrogen atom, lowering the LUMO energy of the diene. nih.govresearchgate.net The saturated C4-C5 bond in 4,5-dihydro-1,3-oxazoles prevents them from acting as azadienes in such concerted cycloadditions.
The table below summarizes the cycloaddition roles of oxazoles versus dihydrooxazoles.
| Ring System | Potential Role | Reaction Type | Required Structural Feature | Status |
|---|---|---|---|---|
| 4,5-Dihydro-1,3-oxazole | Dipolarophile | [3+2] Cycloaddition | C=N double bond | Viable |
| 4,5-Dihydro-1,3-oxazole | Diene | [4+2] Cycloaddition | Conjugated diene system | Not Viable |
| Oxazole (aromatic) | Diene | [4+2] Cycloaddition | Conjugated C=C-N=C system | Viable |
Electrophilic and Nucleophilic Substitution on the Dihydrooxazole Ring
The 4,5-dihydro-1,3-oxazole ring, a core feature of 4-benzyl-2-methoxy-4,5-dihydro-1,3-oxazole, exhibits distinct reactivity patterns primarily governed by the endocyclic imine (C=N) functionality. Direct electrophilic or nucleophilic substitution reactions on the saturated C4 and C5 positions of the ring system are not common pathways. Instead, the reactivity is centered on the nucleophilic nitrogen atom at position 3 and the electrophilic carbon atom at position 2.
The sp2-hybridized nitrogen atom of the dihydrooxazole ring behaves as a potent nucleophile. It readily reacts with various electrophiles, such as base-generated o-quinone methides, to form zwitterionic intermediates. researchgate.netnih.gov This initial attack by the nitrogen often leads to subsequent molecular rearrangements or ring-opening reactions rather than a simple substitution that preserves the heterocyclic core. nih.govacs.org For instance, the reaction of 4,5-dihydrooxazoles with electrophilic initiators like Brønsted or Lewis acids can instigate cationic ring-opening polymerization to form polyamides. nih.gov
While direct substitution on the carbon atoms of the ring is rare, activation of the ring can facilitate nucleophilic attack. Upon activation with a Lewis acid, the resulting oxazolium intermediate can be susceptible to attack by nucleophiles at the C5 position, typically resulting in a ring-opened product. nih.gov
The regioselectivity of reactions involving the 4,5-dihydro-1,3-oxazole ring is dictated by the inherent electronic properties of the heterocyclic system. The primary sites of reactivity are the nitrogen atom (N3) and the carbon atoms at the C2 and C5 positions, though the outcomes differ significantly.
Electrophilic Attack: The lone pair of electrons on the nitrogen atom (N3) makes it the most nucleophilic and kinetically favored site for attack by electrophiles. nih.gov Protonation or alkylation occurs readily at this position. tandfonline.comthepharmajournal.com
Nucleophilic Attack: The C2 carbon is the most electrophilic center in the ring, doubly activated by the adjacent oxygen and nitrogen atoms. It is the primary target for nucleophiles, especially when the ring is activated by N-alkylation or N-protonation, which enhances the electrophilicity of the C2 position.
Attack at C5: Nucleophilic attack at the C5 position is less common and generally requires prior activation of the ring, for example, by a Lewis acid. nih.gov Such reactions typically proceed via an oxazolium intermediate and lead to ring cleavage. nih.govacs.org
The table below summarizes the regioselectivity of reactions on the dihydrooxazole ring.
| Position | Type of Attack | Reactivity and Outcome |
| N3 | Electrophilic | Highly favored site for electrophilic attack, leading to the formation of oxazolium intermediates. nih.govthepharmajournal.com |
| C2 | Nucleophilic | Primary site for nucleophilic attack, especially after N-alkylation or protonation. Can lead to ring-opening or transformation of C2 substituents. acs.org |
| C4 | Substitution | Not a favored site for direct substitution reactions. |
| C5 | Nucleophilic | Possible site for nucleophilic attack after activation with a Lewis acid; typically results in ring-opening. nih.gov |
Functional Group Transformations of 4,5-Dihydro-1,3-oxazole Substituted Moieties
Substituents attached to the 4,5-dihydro-1,3-oxazole core can undergo a variety of chemical transformations independent of the ring itself. For a molecule such as this compound, the benzyl (B1604629) and methoxy (B1213986) groups offer specific sites for functionalization.
The benzyl group at the C4 position possesses two main sites of reactivity: the benzylic methylene (B1212753) (-CH₂-) bridge and the aromatic phenyl ring.
Oxidation of the Benzylic Methylene Group: The benzylic C-H bonds are activated and susceptible to oxidation due to the ability of the adjacent aromatic ring to stabilize radical intermediates. libretexts.org Strong oxidizing agents can convert the benzylic methylene group into a carbonyl, transforming the 4-benzyl substituent into a 4-benzoyl group. This is a fundamental transformation for benzylic positions. libretexts.orgmdpi.com
| Reactant Moiety | Reagent(s) | Product Moiety | Reaction Type |
| 4-Benzyl | Potassium permanganate (B83412) (KMnO₄), heat, acid libretexts.org | 4-Benzoyl | Benzylic Oxidation |
Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The alkyl chain attached to the ring is a weak activating group and an ortho, para-director. Therefore, electrophiles will preferentially add to the positions ortho and para to the point of attachment to the dihydrooxazole ring system.
| Reaction Type | Reagent(s) | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitrobenzyl)- and 4-(4-Nitrobenzyl)- derivatives |
| Halogenation | Br₂, FeBr₃ | 4-(2-Bromobenzyl)- and 4-(4-Bromobenzyl)- derivatives |
The 2-methoxy group is part of a cyclic imidate functional group, which makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity can lead to transformations that involve either the displacement of the methoxy group or its participation in a ring-restructuring reaction.
Detailed research on the reactivity of 2-methoxy-4,5-dihydrooxazole has shown that it can undergo regioselective ring-opening when treated with nucleophiles. nih.govacs.org In a multi-component reaction involving a salicylaldehyde, a Grignard reagent, and 2-methoxy-4,5-dihydrooxazole, a key zwitterionic intermediate is formed. The subsequent hydrolytic workup with water acting as the nucleophile reveals two distinct reaction pathways for the collapse of this intermediate. nih.govacs.org
Attack at C2: Nucleophilic attack by water at the electrophilic C2 carbon of the dihydrooxazole ring leads to ring cleavage and the formation of a methyl carbamate product. nih.govacs.org
Attack at the Methoxy Carbon: In a competing pathway, water can attack the methyl carbon of the methoxy group in an Sₙ2-type reaction. This results in demethylation and the formation of a stable 2-oxazolidinone (B127357) ring. nih.govacs.org
Experimental results show a preference for the formation of the oxazolidinone (54% yield) over the carbamate (19% yield), indicating that nucleophilic attack on the methoxy's methyl group is the major pathway under these conditions. nih.govacs.org
The table below outlines the observed transformations involving the 2-methoxy group.
| Pathway | Nucleophilic Attack Site | Resulting Product Class | Reported Yield |
| A | C2 carbon of the dihydrooxazole ring | Methyl Carbamate (ring-opened) | 19% nih.govacs.org |
| B | Methyl carbon of the methoxy group | 2-Oxazolidinone (ring-preserved) | 54% nih.govacs.org |
Theoretical and Mechanistic Investigations of 4,5 Dihydro 1,3 Oxazole Systems
Computational Chemistry Approaches for Dihydrooxazole Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the structures, properties, and reaction mechanisms of organic compounds. For many heterocyclic systems, DFT calculations provide valuable insights into their electronic structure and reactivity.
DFT Studies on Reaction Mechanisms
Molecular Energy Profile Calculations
Detailed molecular energy profiles, which map the energy changes along a reaction coordinate, are essential for understanding reaction kinetics and thermodynamics. Such calculations would be invaluable for predicting the feasibility of various transformations of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole, including cycloadditions, ring-opening reactions, and rearrangements. However, specific energy profile data for reactions involving this compound have not been published.
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of 4,5-dihydro-1,3-oxazoles are diverse and can involve various intermediates. For example, reactions with electrophiles typically proceed through an oxazolinium ion intermediate. The stability and subsequent fate of such intermediates are highly dependent on the substitution pattern of the oxazoline (B21484) ring and the nature of the reactants. In the case of this compound, the benzyl (B1604629) group could influence the stereochemical outcome of reactions by directing the approach of reagents.
Stereoelectronic Effects in Dihydrooxazole Transformations
Stereoelectronic effects, which pertain to the influence of orbital overlap on the geometry and reactivity of molecules, are critical in understanding the transformations of chiral dihydrooxazoles. The stereocenter at the C4 position, bearing the benzyl group, would be expected to exert significant control over the stereochemical course of its reactions. For instance, in reactions involving the formation of new stereocenters, the existing chirality at C4 would likely lead to diastereoselective outcomes. A comprehensive analysis of these effects for this compound would require dedicated experimental and computational studies, which are currently lacking in the literature.
Structure-Reactivity Relationships in 4,5-Dihydro-1,3-oxazole Chemistry
Structure-reactivity relationships (SRRs) are fundamental to understanding how the chemical structure of a molecule influences its reactivity. For the 4,5-dihydro-1,3-oxazole family, SRRs have been explored to some extent, with studies highlighting the impact of substituents on their chemical behavior. The interplay between the electronic effects of the 2-methoxy group and the steric and electronic effects of the 4-benzyl group in this compound would be a key aspect of its specific structure-reactivity profile. A systematic study comparing its reactivity with other 2,4-disubstituted dihydrooxazoles would be necessary to establish these relationships definitively.
Advanced Synthetic Applications of 4,5 Dihydro 1,3 Oxazole Derivatives
Dihydrooxazoles as Versatile Synthetic Intermediates
4,5-Dihydro-1,3-oxazoles serve as valuable synthetic intermediates due to the masked functionality they contain. The oxazoline (B21484) ring can be considered a protected and activatable form of a carboxylic acid, an amino alcohol, or an ester. This latent reactivity allows for a variety of chemical transformations, making them highly versatile building blocks in multi-step syntheses.
One of the most common applications of dihydrooxazoles is their role as precursors to other functional groups. For instance, hydrolysis of the oxazoline ring readily affords amino alcohols, while oxidation can yield oxazoles. This oxidative aromatization can be achieved using various reagents, including copper(II) bromide/1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or manganese dioxide. Furthermore, the C2 position of the dihydrooxazole ring can be deprotonated to generate a nucleophilic species, which can then react with various electrophiles, allowing for functionalization at this position.
Dihydrooxazoles also participate in multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials. A notable example is a four-component reaction involving ortho-quinone methides, Grignard reagents, and dihydrooxazole derivatives, which leads to the formation of N-amino-benzylated phenols. nih.govacs.org This highlights the ability of the dihydrooxazole moiety to engage in complex reaction cascades, providing access to structurally diverse products in a single pot.
The reactivity of the dihydrooxazole ring can be modulated by the substituents at the 2, 4, and 5-positions. This tunability allows chemists to fine-tune the electronic and steric properties of the heterocycle to achieve desired reactivity and selectivity in subsequent transformations.
Utility in the Synthesis of Complex Organic Molecules
The unique reactivity of the dihydrooxazole scaffold has been harnessed for the synthesis of a multitude of complex organic molecules, including biologically active natural products and diverse heterocyclic systems.
The dihydrooxazole moiety is a key structural feature in numerous natural products and has been instrumental as an intermediate in the total synthesis of many others. Marine organisms, in particular, are a rich source of oxazole (B20620) and oxazoline-containing alkaloids with potent biological activities. nih.govresearchgate.net
The synthesis of such natural products often involves the construction of the dihydrooxazole ring as a key step, followed by its elaboration or its role in directing subsequent stereoselective reactions. For example, in the synthesis of marine alkaloids, the dihydrooxazole ring can be formed from amino acids, and its inherent chirality can be used to control the stereochemistry of the final product. researchgate.net Some natural products where the dihydrooxazole or the related oxazole moiety is a core component include hennoxazole A, ulapualide A, and the bistratamides. mdpi.commdpi.com
The application of dihydrooxazoles is not limited to being a part of the final structure. They are also employed as strategic intermediates that are later transformed. For instance, a dihydrooxazole can mask a carboxylic acid functionality while other parts of the molecule are being elaborated, and then be hydrolyzed in a later step. This strategy has been employed in the synthesis of various complex molecules where protecting group manipulations are critical.
Dihydrooxazoles serve as excellent precursors for the synthesis of a variety of other heterocyclic systems. The most direct transformation is their oxidation to form the corresponding oxazole ring. organic-chemistry.org This is a widely used method for accessing 2,4- and 2,5-disubstituted oxazoles, which are themselves important components of many biologically active compounds. slideshare.netnih.govorganic-chemistry.org
Beyond simple aromatization, the dihydrooxazole ring can be manipulated to form other heterocycles. For example, ring-opening reactions of dihydrooxazoles can provide access to amides, which can then be cyclized to form different heterocyclic structures. nih.gov The reactivity of the dihydrooxazole as a masked carbonyl equivalent allows for its use in cycloaddition reactions and other transformations that lead to the formation of more complex ring systems. The van Leusen oxazole synthesis, which proceeds through a dihydrooxazole intermediate, is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes. nih.gov
Dihydrooxazoles as Ligands in Catalysis
Perhaps one of the most significant applications of dihydrooxazole derivatives in modern organic synthesis is their use as chiral ligands in asymmetric catalysis. The ease of their preparation from readily available chiral amino alcohols allows for the straightforward synthesis of a vast library of chiral ligands with tunable steric and electronic properties.
Chiral ligands containing one or more dihydrooxazole rings have been successfully employed in a wide range of metal-catalyzed enantioselective transformations. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Prominent classes of dihydrooxazole-based ligands include BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. wikipedia.orgcambridgenetwork.co.uk These are typically C2-symmetric ligands where two chiral oxazoline rings are bridged by a methylene (B1212753) or a pyridine (B92270) linker, respectively. wikipedia.orgcambridgenetwork.co.uk The substituents at the 4-position of the oxazoline rings are crucial for inducing high levels of enantioselectivity, as they create a chiral pocket around the metal's active site. wikipedia.org
These ligands have been instrumental in the development of highly enantioselective catalytic systems for a variety of reactions. The table below summarizes some of the key applications of BOX and PyBOX ligands in asymmetric catalysis.
| Ligand Type | Metal Catalyst | Reaction Type | Reference(s) |
| BOX | Copper(I) | Cyclopropanation, Aziridination, Mannich Reaction | wikipedia.orgsigmaaldrich.com |
| Iron(II/III) | Lewis Acid Catalysis | rsc.org | |
| PyBOX | Ruthenium(II) | Hydrosilylation of Ketones | cambridgenetwork.co.uksigmaaldrich.com |
| Indium(III) | Allylation of Aldehydes | sigmaaldrich.com | |
| Lanthanum(III) | Mannich-type Reactions | sigmaaldrich.com | |
| Ytterbium(III) | Friedel-Crafts Alkylation | researchgate.net |
The modular nature of these ligands allows for systematic tuning of their structure to optimize the enantioselectivity for a specific transformation. The success of BOX and PyBOX ligands has established chiral dihydrooxazoles as a cornerstone of modern asymmetric catalysis.
Material Science Applications
In addition to their applications in small molecule synthesis, derivatives of dihydrooxazoles, particularly poly(2-oxazoline)s, have garnered significant attention in the field of material science. These polymers are synthesized via the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines.
Poly(2-oxazoline)s (POx) are considered "pseudo-peptides" due to their structural similarity to polypeptides and exhibit a range of desirable properties for biomedical applications. These include high stability, biocompatibility, low immunogenicity (stealth behavior), and excellent tunability of their physical and chemical properties.
The properties of POx can be readily modified by changing the substituent at the 2-position of the oxazoline monomer. This allows for the creation of polymers with varying hydrophilicity, thermal responsiveness, and functionality. digitellinc.comnih.gov For example, amphiphilic block copolymers of POx can self-assemble into micelles, which are effective nanocarriers for the delivery of hydrophobic drugs. Core cross-linked star polymers based on POx have also been developed to enhance drug encapsulation and release performance. rsc.org
Furthermore, POx-based materials are being explored for applications in tissue engineering, as hydrogels, and as coatings for medical devices to prevent biofouling. digitellinc.comresearchgate.net The versatility of the CROP allows for the synthesis of well-defined polymer architectures, including linear and star-shaped polymers, as well as block and gradient copolymers, further expanding their potential in advanced materials. While not as common, oxazole moieties have also been incorporated into the backbone of π-conjugated polymers for potential applications in electronics and as degradable linkers. rsc.orgrsc.orgnih.gov
Polymerization and Copolymerization Processes
Derivatives of 4,5-dihydro-1,3-oxazole, particularly 2-substituted-2-oxazolines, are notable for their ability to undergo living cationic ring-opening polymerization (CROP), a versatile method for synthesizing well-defined polymers. researchgate.net This process allows for precise control over the polymer's molecular weight, architecture, and end-group functionality. nih.gov While specific polymerization data for 4-benzyl-2-methoxy-4,5-dihydro-1,3-oxazole is not extensively documented in publicly available research, the broader class of 2-substituted-2-oxazolines has been thoroughly investigated, providing a strong basis for understanding its potential polymerization behavior.
The polymerization is typically initiated by electrophilic species, such as alkyl tosylates or triflates, which attack the nitrogen atom of the oxazoline ring. beilstein-journals.org This leads to the formation of a cationic oxazolinium propagating species. The polymerization proceeds via a nucleophilic attack of the monomer onto this active chain end. researchgate.net The "living" nature of this polymerization means that chain termination and transfer reactions are largely absent, allowing for the synthesis of polymers with narrow molecular weight distributions and predictable chain lengths. rsc.orgtue.nl
The structure of the substituent at the 2-position of the oxazoline ring significantly influences the polymerization kinetics. nih.gov Steric and electronic effects of the substituent can alter the monomer's nucleophilicity and the stability of the cationic propagating species. For instance, the polymerization rates of different 2-alkyl-2-oxazolines can vary, which is a critical factor in copolymerization processes. researchgate.net
Microwave-assisted polymerization has emerged as a technique to significantly accelerate the CROP of 2-oxazolines, reducing reaction times from hours to minutes while maintaining the living character of the polymerization. nih.gov
Homopolymerization
The homopolymerization of various 2-substituted-2-oxazolines has been extensively studied to produce a wide range of poly(2-oxazoline)s with diverse properties. The choice of the substituent group allows for the tuning of polymer characteristics such as hydrophilicity and thermal properties. researchgate.net
Below is a table summarizing the homopolymerization of several 2-substituted-2-oxazoline monomers, showcasing the versatility of this class of compounds.
| Monomer | Initiator | Solvent | Temperature (°C) | Polymer Dispersity (Đ) | Reference |
| 2-Methyl-2-oxazoline | Methyl triflate | Dihydrolevoglucosenone | 90 | Broad | beilstein-journals.org |
| 2-Ethyl-2-oxazoline | Trimethylsilyl trifluoromethanesulfonate | Acetonitrile | 80 | 1.13 | rsc.org |
| 2-Phenyl-2-oxazoline | Oxazolinium perchlorate | N,N-Dimethylacetamide | - | - | tandfonline.com |
| 2-n-Butyl-2-oxazoline | Methyl triflate | Acetonitrile | - | ~1.1 | researchgate.net |
| 2-Octyl-2-oxazoline | Photoacid generator | - | Elevated | - | acs.org |
This table is interactive and can be sorted by clicking on the headers.
Copolymerization
The living nature of CROP makes it an ideal method for the synthesis of various types of copolymers, including random, gradient, and block copolymers. nih.gov The sequential addition of different 2-oxazoline monomers allows for the creation of well-defined block copolymers. rsc.org The relative reactivity of the comonomers determines the resulting copolymer microstructure. nih.govrsc.org
For example, the copolymerization of two 2-oxazoline monomers with different reactivities can lead to the formation of gradient copolymers, where the composition of the polymer chain changes gradually from one monomer to the other. researchgate.net If the monomers are consumed at similar rates, a more random copolymer is formed. scilit.com
The ability to form copolymers is crucial for fine-tuning the properties of the resulting materials for specific applications. For instance, amphiphilic block copolymers can be synthesized by combining hydrophilic and hydrophobic 2-oxazoline monomers, which can self-assemble into micelles in aqueous solutions. nih.gov
The following table presents findings from copolymerization studies of different 2-oxazoline monomers.
| Comonomer 1 | Comonomer 2 | Copolymer Type | Key Finding | Reference |
| 2-Ethyl-2-oxazoline | 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole | Random | Successful incorporation of a functional monomer with a photolabile protecting group. | mdpi.com |
| 2-Isopropyl-2-oxazoline | 2-n-Propyl-2-oxazoline | Gradient | Formation of gradient copolymers with defined compositions and narrow molar mass distributions. | researchgate.net |
| 2-Dec-9′-enyl-2-oxazoline | 2-Ethyl-2-oxazoline | Block, Gradient, or Random | The resulting copolymer structure depends on the monomer ratios and their reactivity. | nih.govrsc.org |
| 2-Ethyl-2-oxazoline | 2-'soy alkyl'-2-oxazoline | Random | Synthesis of copolymers from renewable resources. | nih.gov |
This table is interactive and can be sorted by clicking on the headers.
Spectroscopic Characterization and Structural Analysis of 4,5 Dihydro 1,3 Oxazole Compounds
Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including dihydrooxazole derivatives. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure.
For 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole, the ¹H NMR spectrum would exhibit characteristic signals for the benzyl (B1604629), methoxy (B1213986), and dihydrooxazole ring protons. The aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. The methoxy group protons would be observed as a sharp singlet around δ 3.5-4.0 ppm. The protons on the dihydrooxazole ring (at positions 4 and 5) and the benzylic methylene (B1212753) protons (CH₂) would present as a complex system of multiplets due to diastereotopicity and spin-spin coupling.
The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net Key signals would include the imino carbon (C=N) of the oxazoline (B21484) ring at approximately δ 160-165 ppm, carbons of the aromatic ring between δ 125-140 ppm, and the methoxy carbon around δ 50-55 ppm. The aliphatic carbons of the ring and the benzylic carbon would appear in the upfield region of the spectrum.
Advanced 2D NMR techniques are essential for unambiguous assignments:
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the dihydrooxazole ring and the benzyl fragment.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the benzyl group to the C4 position of the ring and the methoxy group to the C2 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2 (C=N) | - | 160 - 165 | Imino carbon |
| OCH₃ | 3.5 - 4.0 (s, 3H) | 50 - 55 | Methoxy group |
| C4 | 4.0 - 4.5 (m, 1H) | 65 - 75 | Chiral center |
| C5 | 3.8 - 4.8 (m, 2H) | 60 - 70 | Methylene group in the ring |
| Benzylic CH₂ | 2.8 - 3.2 (m, 2H) | 35 - 45 | Diastereotopic protons |
| Aromatic C (Quaternary) | - | 135 - 140 | Benzyl ring attachment point |
| Aromatic CH | 7.2 - 7.4 (m, 5H) | 125 - 130 | Phenyl protons |
X-ray Crystallography of Dihydrooxazole Derivatives
X-ray crystallography provides definitive proof of molecular structure, including absolute stereochemistry, by mapping the electron density of a single crystal. While a specific crystal structure for this compound is not publicly available, analysis of related dihydrooxazole derivatives reveals common structural features. nih.govnih.gov
The technique provides precise measurements of bond lengths and angles. For example, the C=N double bond within the ring is typically shorter than the C-N single bond, and the C-O bond lengths reflect their single bond character. These parameters are crucial for understanding the electronic distribution and strain within the heterocyclic ring.
Table 2: Representative Crystallographic Data for a Dihydrooxazole Analog
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| Crystal System | Monoclinic | 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole nih.gov |
| Space Group | P2₁/c | 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole nih.gov |
| Ring Conformation | Envelope | General finding for 5-membered rings |
| C=N Bond Length | ~1.28 Å | General value |
| C-O Bond Length (ring) | ~1.45 Å | General value |
| C-N Bond Length (ring) | ~1.47 Å | General value |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound (C₁₂H₁₅NO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or, more commonly, its protonated form [M+H]⁺ in techniques like electrospray ionization (ESI).
Under electron impact (EI) ionization, the molecular ion would undergo characteristic fragmentation. The fragmentation pathways of dihydrooxazoles often involve cleavage of the substituents and rupture of the heterocyclic ring. clockss.org Key fragmentation patterns expected for this molecule include:
Loss of the benzyl group: Cleavage of the C4-CH₂ bond would result in a prominent peak corresponding to the benzyl cation ([C₇H₇]⁺, m/z 91) or the loss of a benzyl radical from the molecular ion.
Loss of the methoxy group: Cleavage of the O-CH₃ bond at the C2 position could lead to a fragment corresponding to [M - CH₃]⁺ or [M - OCH₃]⁺.
Ring cleavage: The dihydrooxazole ring can fragment in several ways, often involving the loss of small, stable neutral molecules like CO or CH₂O, leading to characteristic daughter ions.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 205 | [M]⁺ | C₁₂H₁₅NO₂ | Molecular Ion |
| 206 | [M+H]⁺ | C₁₂H₁₆NO₂ | Protonated Molecule (ESI) |
| 114 | [M - C₇H₇]⁺ | C₅H₈NO₂ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium (benzyl) cation |
| 174 | [M - OCH₃]⁺ | C₁₁H₁₂NO | Loss of methoxy radical |
Conclusion and Future Directions in 4,5 Dihydro 1,3 Oxazole Research
Summary of Key Academic Contributions
The academic significance of 4,5-dihydro-1,3-oxazoles, commonly known as oxazolines, is firmly rooted in their role in asymmetric synthesis. nih.govacs.org A vast body of research has demonstrated their utility as reliable chiral auxiliaries, guiding stereoselective transformations with high predictability. The chiral oxazoline (B21484) motif is a critical component in a multitude of ligands designed for metal-catalyzed enantioselective reactions. nih.govacs.org Ligand architectures have progressed from simple mono(oxazolines) to more complex and highly effective bis(oxazolines), tris(oxazolines), and tetra(oxazolines). nih.govacs.org These ligands, when complexed with transition metals, have enabled key transformations, achieving high yields and enantiomeric excesses in a variety of reactions. nih.govacs.org
Furthermore, the oxazole (B20620) ring system is a prevalent structural feature in numerous biologically active natural products and synthetic molecules. nih.govthepharmajournal.com Consequently, a significant academic effort has been dedicated to the development of synthetic methodologies for constructing this versatile heterocycle. nih.govresearchgate.net The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a prominent example of a powerful tool for creating oxazole-based compounds. nih.gov Research into oxazole derivatives has revealed a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, underscoring their importance in medicinal chemistry. thepharmajournal.comderpharmachemica.comsemanticscholar.org
Emerging Trends and Challenges in Dihydrooxazole Synthesis and Applications
Current research in dihydrooxazole chemistry is characterized by several emerging trends. A primary focus is the development of sustainable and efficient synthetic methods. nih.gov This includes microwave-assisted synthesis, the use of ionic liquids as solvents, and one-pot reaction sequences to improve yields and simplify procedures. nih.gov There is also a growing interest in the application of poly(2-oxazoline)s (POx) in the biomedical field. rsc.orgrsc.org These polymers are being intensively studied for their antimicrobial, antifouling, and antifungal activities, with potential applications in creating biocompatible materials, nanoparticles, and hydrogels. rsc.orgrsc.org
Despite significant progress, challenges remain. A persistent challenge is the need to broaden the substrate scope and functional group tolerance of existing synthetic methods. nih.gov The development of novel catalysts that are both highly active and selective for a wider range of substrates is a continuous pursuit. In the realm of materials science, while the potential of POx-based systems is clear, optimizing their properties for specific biomedical applications and scaling up production remain active areas of research. rsc.orgrsc.org Furthermore, overcoming drug resistance in pathogenic microbes necessitates the continued discovery of oxazole-based compounds with novel mechanisms of action. derpharmachemica.com
Potential Avenues for Future Academic Inquiry
The future of 4,5-dihydro-1,3-oxazole research is rich with possibilities. A key avenue for future inquiry lies in the design and synthesis of new, sophisticated ligand architectures for asymmetric catalysis. nih.govacs.org The development of novel ligands could lead to breakthroughs in enantioselective transformations that are currently challenging. nih.govacs.org This will likely involve a combination of rational design, high-throughput screening, and computational modeling to predict ligand performance.
Another promising direction is the expansion of the role of oxazolines in "green chemistry". mdpi.com This includes the development of reactions that proceed under milder conditions, use environmentally benign solvents, and are catalyzed by more abundant and less toxic metals. The exploration of dihydrooxazoles in multicomponent reactions, which allow for the synthesis of complex molecules in a single step, is also an area of growing interest. acs.orgnih.gov
In the biomedical sphere, future research will likely focus on the development of advanced poly(2-oxazoline) materials with tailored properties for drug delivery, tissue engineering, and antimicrobial coatings. rsc.orgmdpi.com The synthesis of novel oxazole-containing compounds as potential therapeutic agents will continue to be a major focus, driven by the need for new treatments for a variety of diseases. thepharmajournal.comsemanticscholar.org This will involve not only the synthesis of new derivatives but also detailed structure-activity relationship (SAR) studies to optimize their biological efficacy. derpharmachemica.com
Q & A
Basic Question: What are the standard synthetic routes for preparing 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole?
Methodological Answer:
A common approach involves cyclocondensation reactions. For example, substituted oxazoline derivatives can be synthesized by refluxing precursors like benzaldehyde derivatives with amino alcohols in the presence of a catalyst (e.g., glacial acetic acid) under anhydrous conditions . Optimizing solvent choice (e.g., ethanol or DMSO) and reaction time (4–18 hours) impacts yield and purity. Post-reaction workup includes distillation under reduced pressure, crystallization (water-ethanol mixtures), and characterization via melting point analysis (141–143°C observed in analogous triazole syntheses) .
Basic Question: How is the compound characterized structurally and chemically?
Methodological Answer:
Key characterization steps include:
- Elemental analysis : Confirms molecular formula (e.g., C₈H₇NO₂ for structurally similar 4-methoxybenzo[d]oxazole) .
- Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups (e.g., methoxy, benzyl, and oxazole moieties).
- Melting point determination : Used to assess purity (e.g., 139.5–140°C for related thiazole derivatives) .
- Chromatography : TLC or HPLC monitors reaction progress and purity .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
Safety data sheets (SDS) for analogous oxazole derivatives advise:
- PPE : Lab coat, gloves, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Keep sealed in dry, ventilated areas away from ignition sources .
- Spill management : Absorb with inert material (e.g., sand) and avoid environmental release .
Advanced Question: How can researchers investigate the biological activity of this compound?
Methodological Answer:
- In vitro assays : Screen for antimicrobial or anticancer activity using dose-response studies (e.g., triazole derivatives showed bioactivity via MIC assays) .
- Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify molecular interactions.
- Toxicity profiling : Evaluate cytotoxicity in cell lines (e.g., HepG2) and compare with control compounds .
Advanced Question: What strategies resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies in yields (e.g., 65% vs. higher/lower values) may arise from:
- Catalyst choice : Glacial acetic acid vs. palladium-based catalysts alter reaction efficiency .
- Solvent polarity : Polar aprotic solvents (DMSO) may enhance cyclization but complicate purification .
- Reaction time : Extended reflux (e.g., 18 hours vs. 4 hours) improves completeness but risks decomposition .
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen, alkyl, or electron-donating groups (e.g., methoxy) at the benzyl or oxazole positions .
- Bioisosteric replacement : Replace the oxazole ring with isoxazole or thiazole to assess pharmacological tolerance .
- Computational docking : Predict binding affinities using software like AutoDock, guided by molecular descriptors (e.g., ClogP, hydrogen bond donors) .
Advanced Question: What methods optimize reaction conditions for higher enantiomeric purity?
Methodological Answer:
- Chiral catalysts : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .
- Solvent optimization : Polar solvents (THF/EtOH) may enhance stereoselectivity vs. nonpolar alternatives .
- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers .
Advanced Question: How can degradation pathways under stress conditions be studied?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light, or acidic/basic conditions .
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed oxazole rings) and propose mechanisms .
- Stability testing : Use accelerated stability chambers (ICH guidelines) to predict shelf life .
Advanced Question: What computational tools model its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Software like SwissADME calculates bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular dynamics : Simulate interactions with plasma proteins (e.g., albumin) using GROMACS .
- QSAR modeling : Relate structural features (e.g., methoxy group position) to logP or solubility .
Advanced Question: How do researchers address low solubility in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
